![molecular formula C14H16N2O B1458595 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1955548-06-7](/img/structure/B1458595.png)
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Descripción general
Descripción
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Transformations and Novel Derivative Synthesis
- Tetrahydrobenzo[b][1,6]naphthyridines, including variants of the specified compound, have been used in chemical reactions leading to the synthesis of diverse structures. For example, their reactions with activated alkynes have been explored, resulting in products like 1-acryloyl-substituted naphthyridines and hexahydrobenzo[b]pyrido[3,4,5-d,e][1,6]naphthyridines (Voskressensky et al., 2008).
Antimicrobial Properties
- Certain derivatives of tetrahydrobenzo[b][1,8]naphthyridine have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (Bhambi et al., 2009).
Construction of Complex Molecules
- These compounds have been involved in multi-component reactions leading to the creation of complex molecules like tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridines. Such reactions demonstrate their versatility in constructing multiple bonds and rings in one reaction sequence (Wen et al., 2010).
Investigation of Biological Activity
- Studies have been conducted to explore the biological activities of derivatives of 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, particularly targeting topoisomerase I and evaluating their cytotoxic properties (Sharma et al., 2009).
Potential for Alzheimer's Disease Treatment
- Derivatives have been synthesized and tested for their inhibitory activity against cholinesterases, showing potential as agents for treating neurodegenerative diseases like Alzheimer's. These compounds have shown neuroprotective properties in various models, indicating their therapeutic potential (de los Ríos et al., 2010).
Exploration in Cancer Therapy
- Naphthyridine derivatives have been investigated for their anticancer activity. For instance, certain derivatives showed promising results against human melanoma cells, indicating their potential as anticancer agents (Kong et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .
Mode of Action
This compound acts as a potent inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the hydrolysis of cGMP, thereby increasing the levels of CREB .
Biochemical Pathways
The inhibition of PDE5 by this compound affects the cGMP signaling pathway . The increased levels of cGMP lead to an increase in CREB, which is involved in various learning and memory processes .
Pharmacokinetics
The compound this compound has excellent in vitro IC50 (0.056 nM) and improved aqueous solubility
Result of Action
The result of the action of this compound is an increase in the levels of CREB, a transcriptional factor involved with learning and memory processes . This increase in CREB levels can potentially improve learning and memory, making this compound a potential candidate for the treatment of Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions. It has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells . By inhibiting PDE5, this compound increases cGMP levels, which can lead to various physiological effects. Additionally, this compound interacts with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cGMP. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, increased cGMP levels can lead to the activation of protein kinase G (PKG), which in turn can regulate various cellular functions such as smooth muscle relaxation and platelet aggregation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. The increased cGMP levels activate PKG, which then phosphorylates target proteins to elicit physiological responses. Additionally, the compound may interact with other biomolecules, altering their function and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound’s metabolites can also influence metabolic flux and alter the levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can affect its localization and overall activity within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus. Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments. The compound’s activity can be modulated by its subcellular distribution, influencing its overall biochemical effects .
Propiedades
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFHKBDRNZTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



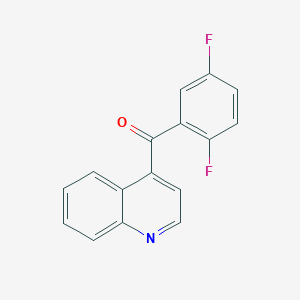
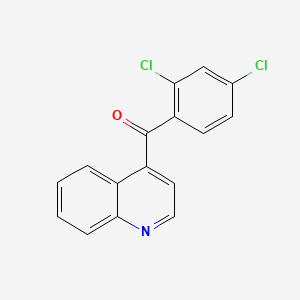
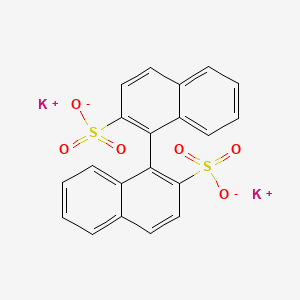
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
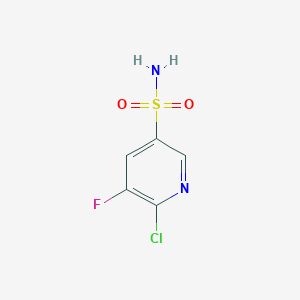
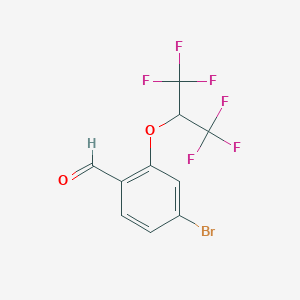
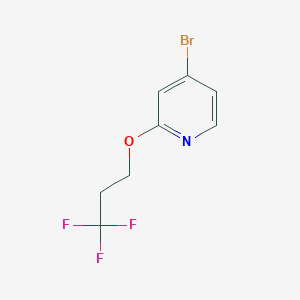
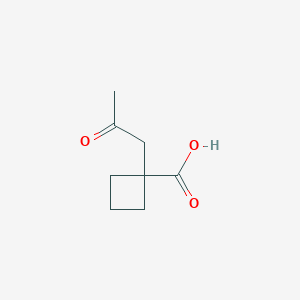
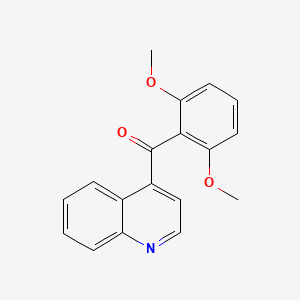
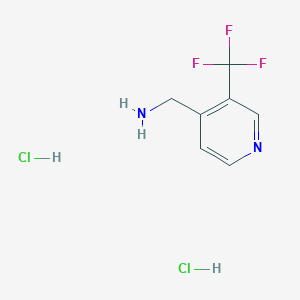
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
